

(S)-tetrahydro-2H-pyran-3-amine hydrochloride physical properties

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Compound of Interest

Compound Name: (S)-tetrahydro-2H-pyran-3-amine hydrochloride

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An In-depth Technical Guide to the Physical Properties of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran ring is a common motif in numerous biologically active compounds, conferring favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the essential physical and chemical properties of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**, offering practical insights for its application in research and development.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity. This section delineates the fundamental structural and identifying characteristics of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**.

Identifier	Value	Source
Chemical Name	(S)-tetrahydro-2H-pyran-3-amine hydrochloride	[1]
Synonyms	(3S)-oxan-3-amine hydrochloride, (S)-3-Aminotetrahydropyran hydrochloride	[1] [2]
CAS Number	1245724-46-2, 1071829-81-6	[3] [4]
Molecular Formula	C ₅ H ₁₂ ClNO	[5]
Molecular Weight	137.61 g/mol	[5] [6]

The hydrochloride salt form of this amine enhances its stability and aqueous solubility, making it more amenable for use in biological assays and formulation studies.[\[6\]](#)

Stereochemistry

The "(S)" designation denotes a specific three-dimensional arrangement of atoms around the chiral center at the C3 position of the tetrahydropyran ring. This stereochemical configuration is critical as it dictates the molecule's interaction with chiral biological targets like enzymes and receptors. The enantiomeric counterpart, (R)-tetrahydro-2H-pyran-3-amine hydrochloride, will exhibit different biological activities.[\[6\]](#)

Physicochemical Properties

A compound's physicochemical properties are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Method
Melting Point	198–202°C (with decomposition)	Differential Scanning Calorimetry (DSC)
Solubility (at 25°C)	48 mg/mL in Water, 6 mg/mL in Ethanol	Shake-flask method
pKa (amine group)	9.2 ± 0.1	Potentiometric titration
Optical Rotation	$[\alpha]D^{20} = +15.6^\circ$ (c = 1.0 in H ₂ O)	Polarimetry

Table sourced from BenchChem[6]

Melting Point: A Gateway to Purity and Stability

The relatively high melting point with decomposition suggests a stable crystalline lattice. Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point of a pure substance. A sharp melting peak in a DSC thermogram is indicative of high purity.

Solubility: The Key to Bioavailability

The aqueous solubility of 48 mg/mL is a favorable characteristic for a drug candidate, facilitating its dissolution in physiological fluids.[6] The shake-flask method, a gold-standard technique, is employed to determine thermodynamic solubility.

pKa: Understanding Ionization

The pKa of the primary amine is crucial for predicting its ionization state at physiological pH (around 7.4). A pKa of 9.2 indicates that at physiological pH, the amine group will be predominantly protonated, enhancing its solubility and potential for ionic interactions with biological targets.[6]

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- ^{13}C NMR (100 MHz, D_2O): δ 72.8 (C-2), 68.4 (C-6), 58.1 (C-3), 32.5 (C-4), 24.9 (C-5).[\[6\]](#)

The distinct chemical shifts for each carbon atom in the tetrahydropyran ring confirm the compound's structural integrity.

Experimental Protocol: Melting Point Determination via DSC

This protocol outlines the standardized procedure for determining the melting point of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**.

Caption: Workflow for Melting Point Determination using DSC.

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety. While specific hazard statements for this exact compound are not uniformly available, related compounds and general laboratory safety practices should be followed.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[\[5\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[\[7\]](#)
- Storage: Store in a cool, dry place, protected from light.[\[1\]](#)

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[\[5\]](#)[\[8\]](#)

Conclusion

(S)-tetrahydro-2H-pyran-3-amine hydrochloride possesses a well-defined set of physical properties that make it an attractive component for the synthesis of novel therapeutics. Its chirality, favorable solubility, and stable nature provide a solid foundation for its use in drug

discovery pipelines. This guide has provided a technical overview of its key characteristics and the experimental considerations for its use, empowering researchers to leverage this valuable chemical entity in their scientific endeavors.

References

- MSDS of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** - Capot Chemical. [\[Link\]](#)
- **(R)-tetrahydro-2H-pyran-3-amine hydrochloride** - ChemBK. [\[Link\]](#)

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